

Crystal Structure of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

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This technical guide provides an in-depth analysis of the crystal structure of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine.^{[1][2][3]} This document presents crystallographic data, detailed experimental protocols for its synthesis and structural analysis, and logical workflows represented through diagrams.

Introduction

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (molecular formula $C_{15}H_{19}NO_2$) is a crucial precursor in organic synthesis.^[4] Its molecular structure, characterized by a hydroxyl group on a cyclohexyl ring and a methoxyphenyl-substituted acetonitrile moiety, allows for versatile chemical transformations. Understanding its solid-state structure is paramount for controlling reaction pathways and ensuring the purity of subsequent products. This compound is known to exhibit polymorphism, crystallizing in at least two different forms: monoclinic and orthorhombic.^[4]

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₉ NO ₂
Molecular Weight	245.32 g/mol [2] [4]
CAS Number	93413-76-4 [2]
Appearance	White to almost white crystalline powder [5]
Melting Point	121-123 °C [6]
Solubility	Soluble in Methanol [5]

Crystallographic Data

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile exhibits polymorphism, with both monoclinic and orthorhombic crystal systems having been identified.[\[4\]](#) The crystallographic parameters for these two forms are summarized in the table below for comparative analysis.

Parameter	Monoclinic Form	Orthorhombic Form
Crystal System	Monoclinic	Orthorhombic
Space Group	C2/c[4][7]	P2 ₁ 2 ₁ 2 ₁ [4]
a (Å)	23.506(3)[4]	5.7850(6)[4]
b (Å)	5.550(3)[4]	11.2680(6)[4]
c (Å)	23.192(3)[4]	Not specified
α (°)	90	90
β (°)	115.116(2)[4]	90
γ (°)	90	90
Volume (Å ³)	2741.1 (12)[7]	Not specified
Z	8[7]	Not specified
Calculated Density (g/cm ³)	1.189[7]	Not specified
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)[7]	Not specified
Temperature (K)	295[7]	Not specified

In the monoclinic structure, inversion-related molecules are linked into dimers through interactions between the hydroxyl and nitrile groups.[7] These dimers are further connected by C—H···O hydrogen bonds, forming an infinite ladder-like chain.[7]

Experimental Protocols

Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This protocol describes a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[2]

Materials:

- 4-Methoxyphenylacetonitrile

- Cyclohexanone
- 10% aqueous Sodium Hydroxide (NaOH) solution
- Phase Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate - TBAHSO₄)
- Toluene
- Water
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane

Procedure:

- To a stirred mixture of 4-methoxyphenylacetonitrile, a phase transfer catalyst, and 10% aqueous NaOH, add cyclohexanone in small portions at 0 °C.
- Maintain vigorous stirring and ensure the temperature does not exceed 10 °C.
- Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).^[2]
- Upon completion, quench the reaction by adding water.^[2]
- Extract the aqueous layer with toluene.^[2]
- Wash the combined organic layers with water and then with brine.^[2]
- Dry the organic layer over anhydrous sodium sulfate.^[2]
- Concentrate the solution under reduced pressure to obtain the crude product.^[2]

- Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield crystalline **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.^[2]

Single-Crystal X-ray Diffraction

This is a generalized protocol for the determination of the crystal structure of a small organic molecule.

Materials:

- Crystals of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**
- Cryo-loop or glass fiber
- Goniometer head

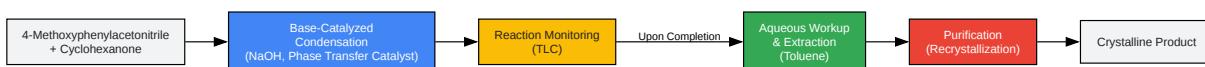
Procedure:

- Crystal Selection and Mounting:
 - Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
 - Mount the selected crystal on a cryo-loop or the tip of a glass fiber using a minimal amount of adhesive.
 - Mount the fiber on a goniometer head.
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Cool the crystal to a low temperature (e.g., 100 K) using a cryo-system to minimize thermal vibrations.
 - Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

- Based on the unit cell and symmetry, set up a data collection strategy to measure the intensities of a large number of unique reflections.
- Collect the diffraction data using a suitable radiation source (e.g., Mo K α).
- Data Reduction and Structure Solution:
 - Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
 - Apply corrections for factors such as polarization, Lorentz factor, and absorption.
 - Determine the space group based on systematic absences in the reflection data.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
 - Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
 - Locate and add hydrogen atoms to the model.
 - Continue refinement until the model converges and provides a good fit to the data.
 - Validate the final structure using crystallographic software to check for geometric and other potential issues.

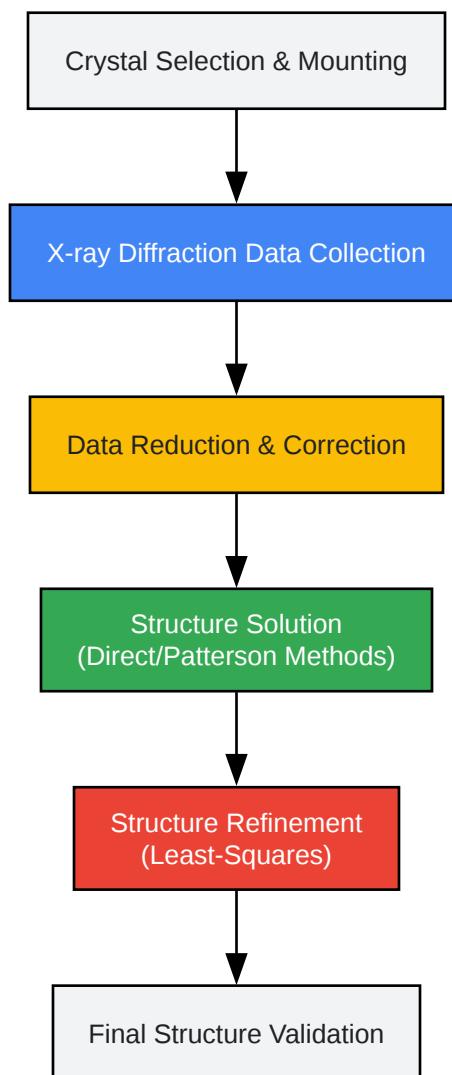
Visualizations

The following diagrams illustrate the synthesis and crystal structure determination workflows.



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Caption: Synthesis workflow for **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.



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Caption: General workflow for single-crystal X-ray structure determination.

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